PEG5-bis-(ethyl phosphonate)

説明

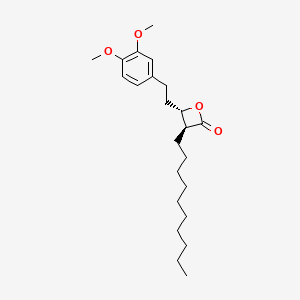

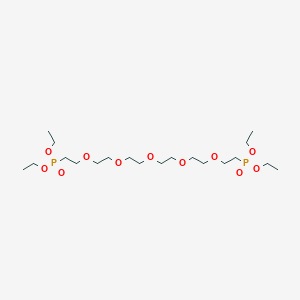

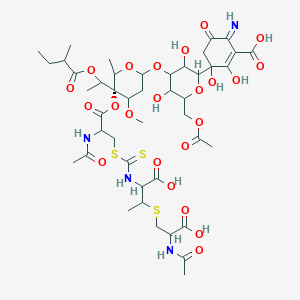

PEG5-bis-(ethyl phosphonate) is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Molecular Structure Analysis

The molecular formula of PEG5-bis-(ethyl phosphonate) is C20H44O11P2 . It contains 76 bonds in total, including 32 non-H bonds, 2 multiple bonds, 26 rotatable bonds, 2 double bonds, 5 aliphatic ethers, and 2 phosphonates .Physical And Chemical Properties Analysis

The molecular weight of PEG5-bis-(ethyl phosphonate) is 522.5 g/mol . The exact mass is 522.24 . The compound has a complexity of 458 and a topological polar surface area of 117 Ų .科学的研究の応用

Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . They are of great importance due to their biological activity . Most of them are known as antibacterial agents . Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics .

Phosphonates are organophosphorus compounds characterized by a stable carbon-to-phosphorus (C—P) bond, which usually resists biochemical, thermal, and photochemical decomposition . The first phosphonate, being an analog of β-alanine and taurine, was isolated in 1959 from ciliated protozoa in the rumen of sheep . They are involved in the global phosphorus cycle and in oceanic methane production .

“PEG5-bis-(ethyl phosphonate)” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that are used to selectively degrade target proteins within cells . They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

-

Drug Development : PROTACs are a promising new class of drugs that can target disease-related proteins for degradation . “PEG5-bis-(ethyl phosphonate)” could be used to synthesize PROTACs that target specific proteins associated with a disease.

-

Cancer Research : PROTACs have been used to degrade proteins that are overexpressed in certain types of cancer . “PEG5-bis-(ethyl phosphonate)” could be used to synthesize PROTACs that target these proteins.

-

Neurodegenerative Diseases : PROTACs could potentially be used to degrade proteins that accumulate in neurodegenerative diseases like Alzheimer’s and Parkinson’s . “PEG5-bis-(ethyl phosphonate)” could be used to synthesize PROTACs that target these proteins.

-

Infectious Diseases : PROTACs could potentially be used to degrade proteins that are essential for the life cycle of infectious agents like viruses or bacteria . “PEG5-bis-(ethyl phosphonate)” could be used to synthesize PROTACs that target these proteins.

-

Research Tools : PROTACs can be used as research tools to study the function of specific proteins . “PEG5-bis-(ethyl phosphonate)” could be used to synthesize PROTACs that target proteins of interest.

-

Agriculture : PROTACs could potentially be used to degrade proteins that are harmful to crops or livestock . “PEG5-bis-(ethyl phosphonate)” could be used to synthesize PROTACs that target these proteins.

-

Antiviral Therapy : Phosphonate groups are used as stable bioisosteres for phosphate in the antiviral nucleotide analog, Tenofovir, one of the cornerstones of anti-HIV therapy . “PEG5-bis-(ethyl phosphonate)” could potentially be used to synthesize PROTACs that target proteins involved in viral replication or infection.

-

Antibacterial Agents : Phosphinic and phosphonic acids are known as antibacterial agents . “PEG5-bis-(ethyl phosphonate)” could be used to synthesize PROTACs that target proteins essential for bacterial growth or survival.

-

Treatment of Osteoporosis : Bisphosphonates are popular drugs for the treatment of osteoporosis . “PEG5-bis-(ethyl phosphonate)” could potentially be used to synthesize PROTACs that target proteins involved in bone resorption.

-

Treatment of Stroke : Some phosphonate-based drugs are used for the treatment of stroke . “PEG5-bis-(ethyl phosphonate)” could potentially be used to synthesize PROTACs that target proteins involved in stroke pathology.

-

Angiotensin-Converting Enzyme (ACE) Inhibitors : Phosphonate compounds include ACE inhibitors . “PEG5-bis-(ethyl phosphonate)” could potentially be used to synthesize PROTACs that target proteins involved in blood pressure regulation.

-

Nuclear Medicine : There is an indication that phosphonate derivatives are "promising ligands for nuclear medicine" . “PEG5-bis-(ethyl phosphonate)” could potentially be used to synthesize PROTACs that target proteins involved in disease detection or treatment in nuclear medicine.

Safety And Hazards

特性

IUPAC Name |

1-[2-(2-diethoxyphosphorylethoxy)ethoxy]-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44O11P2/c1-5-28-32(21,29-6-2)19-17-26-15-13-24-11-9-23-10-12-25-14-16-27-18-20-33(22,30-7-3)31-8-4/h5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJCGHAUFHRSDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PEG5-bis-(ethyl phosphonate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B609817.png)

![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)